DM4-Spdb -

DM4-Spdb

Catalog Number: EVT-8215257
CAS Number:
Molecular Formula: C46H63ClN4O14S2
Molecular Weight: 995.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of DM4-Spdb involves several key steps that leverage chemical reactions to produce the desired conjugate. The primary method includes the formation of disulfide linkages between the maytansinoid payload and the linker molecule, sulfo-SPDB. This process is crucial as it determines the stability and release characteristics of the drug within the biological environment.

  1. Linker Preparation: The sulfo-SPDB linker is synthesized through a series of reactions that typically involve thiol-disulfide exchange mechanisms. This allows for the attachment of DM4 to antibody molecules via stable covalent bonds.
  2. Conjugation Process: The conjugation itself is performed under controlled conditions to ensure optimal drug-to-antibody ratios (DAR). Techniques such as liquid chromatography and mass spectrometry are employed to monitor the progress and yield of the synthesis .
  3. Characterization: Post-synthesis, DM4-Spdb is characterized using methods like UV absorption spectroscopy and capillary electrophoresis to determine its purity and confirm successful conjugation .
Molecular Structure Analysis

The molecular structure of DM4-Spdb can be represented as follows:

  • Core Structure: The core structure is based on maytansine, featuring a complex bicyclic system that includes a methylthiopropanoyl moiety.
  • Linkage: The sulfo-SPDB linker introduces a disulfide bond that facilitates interaction with antibodies.

Structural Data

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: Approximately 373.5 g/mol
  • Key Functional Groups: Methylthio group, disulfide linkage

This structural configuration is essential for its biological activity, allowing DM4-Spdb to effectively bind to target cells while minimizing off-target effects .

Chemical Reactions Analysis

DM4-Spdb undergoes several chemical reactions during its lifecycle as an ADC:

  1. Reduction Reactions: In cellular environments, DM4-Spdb can be subjected to reductive cleavage due to the presence of intracellular thiols, leading to the release of active DM4.
  2. Thiol-Disulfide Exchange: This reaction plays a pivotal role in the stability and efficacy of DM4-Spdb as it interacts with antibody thiols during conjugation processes .
  3. Metabolic Stability: Studies indicate that DM4-Spdb exhibits metabolic stability in vivo, resisting rapid clearance while maintaining therapeutic efficacy against targeted cancer cells .
Mechanism of Action

The mechanism of action for DM4-Spdb involves several interconnected processes:

  1. Targeting Mechanism: Upon administration, DM4-Spdb binds specifically to antigens expressed on cancer cell surfaces via the conjugated antibody component.
  2. Internalization: Following binding, the ADC is internalized into the target cell through endocytosis.
  3. Release of Cytotoxic Payload: Once inside, reducing conditions facilitate the cleavage of disulfide bonds, releasing DM4 into the cytoplasm where it exerts its cytotoxic effects by disrupting microtubule dynamics .

Data Supporting Mechanism

  • IC₅₀ Values: Studies have shown low nanomolar IC₅₀ values for DM4 against various cancer cell lines, indicating potent cytotoxicity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in aqueous solutions.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions but can be cleaved under reductive environments.
  • Reactivity: Reacts with thiol groups; forms stable disulfide bonds during conjugation.

Relevant Data

  • Storage Conditions: Recommended storage at -20°C to maintain stability over time.
  • pH Sensitivity: Optimal activity observed at physiological pH levels (around 7.4) .
Applications

DM4-Spdb has significant applications in cancer therapeutics:

  1. Antibody-Drug Conjugates: Primarily used in ADC formulations targeting specific cancers such as breast cancer and multiple myeloma.
  2. Research Applications: Employed in studies investigating targeted therapies and drug delivery systems aimed at improving treatment outcomes for patients with resistant forms of cancer.
  3. Clinical Trials: Various clinical trials are underway evaluating the efficacy and safety profiles of DM4-Spdb-containing ADCs against different malignancies .
Introduction to DM4-SPDB in Targeted Cancer Therapeutics

Historical Evolution of Maytansinoid-Based Payloads in Antibody-Drug Conjugate Development

The journey of maytansinoids from natural compounds to essential components of targeted cancer therapeutics exemplifies the convergence of natural product chemistry and biomedical engineering:

  • Natural Origins and Early Challenges (1970s-1990s): Maytansine was originally isolated from the Ethiopian shrub Maytenus serrata in 1972 and identified as a potent microtubule-disrupting agent with picomolar cytotoxicity. Early clinical evaluation revealed severe systemic toxicities—including neurotoxicity and hepatotoxicity—at doses required for antitumor efficacy, leading to discontinuation of development as a standalone chemotherapeutic. This narrow therapeutic index exemplified the fundamental challenge of conventional chemotherapy: insufficient discrimination between malignant and healthy cells [2] [10].

  • Conceptual Shift to Targeted Delivery (1990s-2000s): The advent of monoclonal antibody technology enabled a strategic redirection of maytansinoids toward antibody-drug conjugate applications. Researchers at ImmunoGen pioneered the development of derivatized maytansinoids (DM1 and DM4) featuring sulfhydryl groups for controlled conjugation. These derivatives retained the exceptional cytotoxicity of the parent compound while enabling stable linkage to tumor-targeting antibodies. The first proof-of-concept emerged with cantuzumab mertansine (huC242-DM1), which demonstrated targeted cytotoxicity against colorectal cancer xenografts expressing the CanAg antigen, validating the antibody-drug conjugate approach for maytansinoid delivery [6] [10].

  • Modern Clinical Translation (2010s-Present): The clinical success of trastuzumab emtansine (Kadcyla®, incorporating DM1) for human epidermal growth factor receptor 2-positive breast cancer validated maytansinoids as premier payloads for antibody-drug conjugates. Concurrently, DM4-based conjugates advanced through clinical development, leveraging the payload's enhanced bystander effect relative to DM1. DM4 conjugates employ cleavable linkers that liberate membrane-permeable metabolites (such as S-methyl-DM4), enabling cytotoxic activity against heterogeneous tumor populations with variable antigen expression. This evolution is reflected in the 2022 approval of mirvetuximab soravtansine (Elahere®), targeting folate receptor alpha-positive ovarian cancer, and the ongoing investigation of DM4-based conjugates against diverse solid and hematological malignancies [2] [6] [8].

Table 1: Evolution of Maytansinoid Payloads in Antibody-Drug Conjugate Development

Time PeriodDevelopment PhaseKey Maytansinoid AdvancesRepresentative Conjugates
1970s-1990sNatural Product Isolation & Early Clinical EvaluationIdentification of maytansine; Recognition of microtubule inhibition mechanism; Documentation of systemic toxicity limitationsMaytansine (standalone chemotherapeutic)
1990s-2000sDerivatization for Antibody-Drug Conjugate ApplicationsDevelopment of thiol-containing derivatives (DM1, DM4); Establishment of conjugation chemistry; Preclinical validation of targeted deliveryCantuzumab mertansine (huC242-DM1); Lorvotuzumab mertansine (IMGN901)
2010s-PresentClinical Translation & OptimizationRegulatory approval of first-generation conjugates; Development of optimized linker-payload systems; Expansion to novel targetsTrastuzumab emtansine (Kadcyla®, 2013); Mirvetuximab soravtansine (Elahere®, 2022); SAR566658 (anti-CA6-DM4); Indatuximab ravtansine (anti-CD138-DM4)

Role of DM4-SPDB in Bridging Antibody Specificity and Cytotoxic Potency

The DM4-SPDB conjugate system exemplifies the intricate optimization required to harmonize antibody targeting with payload delivery, creating a therapeutic entity with superior antitumor activity:

  • Antibody Component and Target Engagement: The monoclonal antibody component provides antigen-specific recognition, typically directed against tumor-associated antigens such as folate receptor alpha (Elahere®), CA6 (SAR566658), or CD138 (indatuximab ravtansine). These antibodies exhibit nanomolar affinity for their cognate antigens, ensuring selective binding to malignant cells. Upon antigen engagement, the antibody-drug conjugate undergoes receptor-mediated internalization, trafficking through endosomal and lysosomal compartments. This internalization efficiency is critical for payload delivery; antibodies targeting rapidly internalizing epitopes significantly enhance DM4-SPDB conjugate efficacy. For example, folate receptor alpha demonstrates rapid constitutive internalization, making it particularly suitable for DM4-SPDB-based therapeutics [1] [8].

  • Mechanism of Cytotoxic Payload Action: The maytansinoid payload DM4 exerts its cytotoxic effect through potent inhibition of microtubule assembly. DM4 binds to the vinca domain of β-tubulin with high affinity (Kd ≈ 10-9 M), suppressing microtubule dynamics at concentrations 100-1000-fold lower than conventional vinca alkaloids. This disruption triggers sustained mitotic arrest and apoptosis in rapidly dividing cancer cells. The potency differential is critical: DM4 exhibits half-maximal inhibitory concentration values in the picomolar range against diverse tumor cell lines, enabling effective tumor cell killing even at low intracellular concentrations. This exceptional cytotoxicity addresses a key limitation of earlier antibody-drug conjugate payloads (e.g., doxorubicin or methotrexate), which lacked sufficient potency for efficacy at deliverable antibody-drug conjugate doses [2] [10].

  • SPDB Linker: Engineering Controlled Payload Release: The N-succinimidyl-4-(2-pyridyldithio)butanoate (SPDB) linker serves as the critical bridge between antibody and payload, engineered for plasma stability and intracellular activation:

  • Disulfide Bridge Chemistry: The SPDB linker incorporates a sterically hindered disulfide bond adjacent to a sulfonyl group. This structure confers exceptional stability in the oxidizing extracellular environment (plasma half-life >90 hours) while remaining susceptible to reduction in the intracellular reducing environment (high glutathione concentrations). This differential stability minimizes premature payload release during systemic circulation, reducing off-target toxicity [4] [9].
  • Controlled Payload Activation: Following internalization and lysosomal degradation of the antibody component, disulfide reduction liberates DM4. Unlike DM1 conjugates with non-cleavable linkers that retain charged lysine adducts, DM4 released from SPDB conjugates generates lipophilic metabolites (e.g., S-methyl-DM4) capable of crossing cellular membranes. This property enables the "bystander effect," whereby payload diffusion from antigen-positive tumor cells eradicates adjacent antigen-negative cancer cells within heterogeneous tumors—a critical advantage for solid malignancies with heterogeneous antigen expression [4] [6].
  • Conjugation Specificity: The SPDB linker reacts efficiently with sulfhydryl groups generated via partial reduction of antibody interchain disulfides. This controlled conjugation typically yields drug-to-antibody ratios averaging 3.5-4.0, balancing high payload delivery with preserved antibody stability and pharmacokinetics. The resulting conjugates demonstrate superior homogeneity compared to early lysine-conjugated antibody-drug conjugates, contributing to more predictable pharmacokinetic profiles [6] [9].

Table 2: Functional Characteristics of DM4-SPDB Compared to Other Linker-Payload Systems

ParameterDM4-SPDB SystemDM1-SMCC (Non-cleavable)Monomethyl Auristatin E-Valine-CitrullineBiological Implications
Linker ChemistryCleavable disulfide (sterically hindered)Non-cleavable thioetherEnzyme-cleavable peptideSPDB provides plasma stability with intracellular reducibility
Released Payload FormLipophilic metabolites (S-methyl-DM4)Charged lysine-MCC-DM1 adductFree monomethyl auristatin EDM4 metabolites enable bystander killing of antigen-negative cells
Bystander EffectHighNegligibleModerateCritical for efficacy against heterogeneous tumors
Typical Drug-to-Antibody Ratio3.5-4.03.5-3.83.5-4.0Optimizes payload delivery while maintaining pharmacokinetics
Plasma StabilityHigh (t½ >90 hours)Very HighModerate (susceptible to cathepsin B in plasma)Reduced systemic toxicity from premature release

The integration of these components creates a therapeutic system where antibody specificity directs DM4 potency exclusively to tumor tissue. The SPDB linker functions as a molecular "safety switch," remaining inert during systemic circulation yet activating within the reducing tumor microenvironment. This sophisticated design maximizes the therapeutic index—delivering cytotoxic payload concentrations to malignant cells while sparing healthy tissues from dose-limiting toxicities. Current research focuses on further optimizing each component: developing antibodies against novel tumor-selective antigens, engineering linkers with enhanced tumor-specific activation, and exploring combination therapies to overcome resistance mechanisms [1] [6] [8].

Properties

Product Name

DM4-Spdb

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate

Molecular Formula

C46H63ClN4O14S2

Molecular Weight

995.6 g/mol

InChI

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11-,26-13-/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1

InChI Key

LAVNQRWLLQGEIB-CUSRITNRSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.